1-phenyl-4-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
Description
1-Phenyl-4-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one (molecular formula: C₂₀H₁₉N₃O, molecular weight: 317.4 g/mol) is a heterocyclic compound featuring a benzimidazole core fused with a pyrrolidin-2-one ring (Figure 1). The propenyl (allyl) group at the N1 position of the benzimidazole and the phenyl substituent on the pyrrolidinone distinguish it from simpler benzimidazole derivatives.
Synthesis:
The compound is synthesized via multi-step reactions:
Benzimidazole formation: Condensation of o-phenylenediamine with a carbonyl source under acidic conditions.
Pyrrolidinone ring construction: Cyclization of γ-aminobutyric acid derivatives.
Alkylation: Introduction of the propenyl group via nucleophilic substitution .
Characterization relies on NMR, mass spectrometry, and X-ray crystallography (using programs like SHELXL ).
Properties
IUPAC Name |
1-phenyl-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c1-2-12-22-18-11-7-6-10-17(18)21-20(22)15-13-19(24)23(14-15)16-8-4-3-5-9-16/h2-11,15H,1,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWKLSHFFJVATA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-4-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzodiazole Ring: This can be achieved by condensing o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.
Alkylation: The benzodiazole intermediate is then alkylated with prop-2-en-1-yl halide in the presence of a base such as potassium carbonate.
Cyclization: The alkylated benzodiazole undergoes cyclization with a suitable amine to form the pyrrolidinone ring.
Phenylation: Finally, the compound is phenylated using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-4-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl or benzodiazole rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated or functionalized derivatives
Scientific Research Applications
1-phenyl-4-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.
Biological Studies: It is used in studies exploring its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-phenyl-4-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets. The benzodiazole ring can interact with enzyme active sites or receptor binding pockets, modulating their activity. The compound may also influence cellular pathways by altering the function of key proteins involved in signal transduction.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its substituent combination. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences :
Biological Activity: Benzimidazole-pyrrolidinone hybrids generally show antimicrobial activity due to DNA intercalation or enzyme inhibition (e.g., topoisomerase II) . The allyl group in the target compound may confer unique cytotoxicity, as seen in propenyl-modified anticancer agents (e.g., taxol derivatives) .
Synthetic Complexity :
- The target compound requires precise alkylation steps for propenyl introduction, whereas benzyl or phenylpropyl analogs involve simpler nucleophilic substitutions .
Biological Activity
The compound 1-phenyl-4-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a novel synthetic molecule with potential therapeutic applications. Its biological activity has been the focus of various studies, emphasizing its pharmacological properties and mechanisms of action.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
This compound is synthesized through a multi-step reaction involving the coupling of a pyrrolidinone moiety with a benzodiazole derivative. The synthesis process typically includes:
- Formation of the pyrrolidinone ring : This involves cyclization reactions that yield the core structure.
- Introduction of the benzodiazole group : The benzodiazole moiety is integrated through electrophilic substitution or coupling reactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound, particularly its ability to inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve:
- Induction of apoptosis : The compound triggers programmed cell death in cancer cells, which is crucial for limiting tumor growth.
- Inhibition of key signaling pathways : It affects pathways such as PI3K/Akt and MAPK, which are often dysregulated in cancer.
Neuroprotective Effects
Another significant aspect of its biological activity is its neuroprotective effects . Research indicates that it may act as an inhibitor of acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease.
| Mechanism | Effect |
|---|---|
| AChE Inhibition | Enhances acetylcholine levels, potentially improving cognitive functions |
| Neuroprotection | Reduces oxidative stress and neuronal apoptosis |
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays , demonstrating activity against several bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be further explored as a potential antimicrobial agent.
Study 1: Anticancer Efficacy
In a study published by researchers at [source], the compound was tested on MDA-MB-231 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value calculated at approximately 8 µM.
Study 2: Neuroprotective Activity
Another investigation focused on the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells. The study demonstrated that treatment with the compound resulted in a decrease in reactive oxygen species (ROS) levels and an increase in cell survival rates under oxidative stress conditions.
Study 3: Antimicrobial Testing
A comprehensive antimicrobial screening was conducted against various pathogens. The results showed that the compound exhibited moderate to strong antibacterial activity, particularly against Gram-positive bacteria.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
